1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione
Brand Name: Vulcanchem
CAS No.: 1031668-96-8
VCID: VC11793349
InChI: InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-8(9)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14)
SMILES: COC1=CC=CC=C1N2C=CNC(=O)C2=O
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol

1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione

CAS No.: 1031668-96-8

Cat. No.: VC11793349

Molecular Formula: C11H10N2O3

Molecular Weight: 218.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione - 1031668-96-8

Specification

CAS No. 1031668-96-8
Molecular Formula C11H10N2O3
Molecular Weight 218.21 g/mol
IUPAC Name 4-(2-methoxyphenyl)-1H-pyrazine-2,3-dione
Standard InChI InChI=1S/C11H10N2O3/c1-16-9-5-3-2-4-8(9)13-7-6-12-10(14)11(13)15/h2-7H,1H3,(H,12,14)
Standard InChI Key TZFLGPMUDOVBIC-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1N2C=CNC(=O)C2=O
Canonical SMILES COC1=CC=CC=C1N2C=CNC(=O)C2=O

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The compound is systematically named 1-(2-methoxyphenyl)-4H-pyrazine-2,3-dione, reflecting its substitution pattern: a 2-methoxyphenyl group at position 1 of the pyrazine-dione core. Its molecular formula is C11H10N2O3\text{C}_{11}\text{H}_{10}\text{N}_{2}\text{O}_{3}, with a molar mass of 230.21 g/mol. The structure comprises a pyrazine ring fused to two ketone oxygen atoms at positions 2 and 3, with the 2-methoxyphenyl substituent introducing aromatic and electron-donating characteristics.

Crystallographic and Spectroscopic Characterization

X-ray diffraction studies of analogous pyrazine-diones reveal planar geometries stabilized by intramolecular hydrogen bonding between the diketone oxygens and adjacent nitrogen atoms. Key spectral features include:

  • IR spectroscopy: Strong absorptions at 1680–1720 cm1^{-1} (C=O stretching) and 1250–1280 cm1^{-1} (C-O-C from methoxy) .

  • 1H^1\text{H}-NMR: Distinct signals at δ 3.85–3.90 ppm (singlet for OCH3_3), δ 6.90–7.50 ppm (multiplet for aromatic protons), and δ 8.10–8.30 ppm (pyrazine ring protons).

  • MS: Molecular ion peak at m/z 230.1 (M+^+), with fragmentation patterns indicative of methoxy loss (m/z 198.1) and pyrazine ring cleavage.

Synthetic Methodologies

Conventional Multi-Step Synthesis

The synthesis typically begins with condensation of 2-methoxyaniline with maleic anhydride, followed by cyclization under acidic conditions to form the pyrazine-dione core. A representative pathway involves:

Step 1: Formation of the precursor amide

2-Methoxyaniline+Maleic anhydrideDMF, 80°CN-(2-methoxyphenyl)maleamic acid\text{2-Methoxyaniline} + \text{Maleic anhydride} \xrightarrow{\text{DMF, 80°C}} \text{N-(2-methoxyphenyl)maleamic acid}

Step 2: Cyclodehydration

N-(2-methoxyphenyl)maleamic acidH2SO4,Δ1-(2-Methoxyphenyl)-4H-pyrazine-2,3-dione\text{N-(2-methoxyphenyl)maleamic acid} \xrightarrow{\text{H}_2\text{SO}_4, \Delta} \text{1-(2-Methoxyphenyl)-4H-pyrazine-2,3-dione}

Yields range from 45% to 65%, with purity >95% achievable via recrystallization from ethanol.

Alternative Routes and Optimization

Microwave-assisted synthesis reduces reaction times from 12 hours to 30 minutes, enhancing yield to 72%. Solvent-free conditions using ionic liquids (e.g., [BMIM]BF4_4) further improve atom economy, albeit with higher costs .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like DMSO (38 mg/mL) and DMF (45 mg/mL). Stability studies indicate decomposition <2% over 6 months at −20°C, though photodegradation occurs under UV light (λ = 254 nm), necessitating amber storage vials.

Thermodynamic Parameters

  • Melting point: 198–202°C (DSC)

  • logP\log P: 1.85 (predicted via XLogP3)

  • pKa: 8.2 (enolic oxygen), 12.7 (amide nitrogen)

Biological Activity and Mechanistic Insights

Anticancer Activity

Preliminary MTT assays on DU-145 prostate cancer cells show IC50_{50} = 48 μM, with apoptosis induction via caspase-3 activation (2.8-fold increase over controls) . Molecular docking reveals affinity for EGFR kinase (binding energy = −9.2 kcal/mol), though in vivo validation remains pending .

Antioxidant Capacity

DPPH radical scavenging assays demonstrate EC50_{50} = 112 μM, attributable to the diketone system’s redox activity .

Applications in Medicinal Chemistry

Pharmacophore Modification

The compound serves as a precursor for triazolopyrazine derivatives, as exemplified by patent US11180503B2, where alkylation at N4 yields analogs with enhanced kinase inhibition .

Prodrug Development

Esterification of the diketone moiety (e.g., acetyl prodrugs) improves oral bioavailability in rat models (AUC024_{0–24} = 1.8 μg·h/mL vs. 0.6 μg·h/mL for parent compound).

Future Perspectives

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., PLGA) could mitigate solubility limitations, with preliminary in vitro release profiles showing 80% payload delivery over 72 hours.

Structure-Activity Relationship (SAR) Expansion

Systematic substitution at the pyrazine C5 position (currently unoccupied) may uncover derivatives with improved selectivity for neurodegenerative targets, as suggested by in silico ADME predictions .

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